molecular formula C5H9ClN2O2 B1363930 1-(2-Chloro-acetyl)-3-ethyl-urea CAS No. 4791-24-6

1-(2-Chloro-acetyl)-3-ethyl-urea

Cat. No. B1363930
CAS RN: 4791-24-6
M. Wt: 164.59 g/mol
InChI Key: BPSCQIPXTHOTMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chloroacetyl chloride is a chlorinated acyl chloride . It’s a bifunctional compound, making it a useful building block chemical .


Synthesis Analysis

Industrially, chloroacetyl chloride is produced by the carbonylation of methylene chloride, oxidation of vinylidene chloride, or the addition of chlorine to ketene . It may also be prepared from chloroacetic acid and thionyl chloride, phosphorus pentachloride, or phosgene .


Molecular Structure Analysis

The molecular formula of chloroacetyl chloride is C2H2Cl2O . Its molecular weight is 112.943 .


Chemical Reactions Analysis

Chloroacetyl chloride is bifunctional—the acyl chloride easily forms esters and amides, while the other end of the molecule is able to form other linkages, e.g. with amines .


Physical And Chemical Properties Analysis

Chloroacetyl chloride is a colorless to yellow liquid with a density of 1.42 g/mL . It has a melting point of -22 °C and a boiling point of 106 °C . It reacts with water .

Scientific Research Applications

Asymmetric Aldol Reactions

  • Catalysis in Asymmetric Reactions: 1-(2-Chloro-acetyl)-3-ethyl-urea derivatives are used as bifunctional catalysts in asymmetric aldol reactions. These reactions are significant for synthesizing 3-hydroxyoxindole derivatives with high enantioselectivities, which are crucial for pharmaceutical and chemical synthesis applications. The use of these catalysts has improved yields and selectivity in such reactions (Abbaraju & Zhao, 2014).

Synthesis of Novel Compounds

  • Novel Compound Synthesis

    Research has explored the use of ethyl urea derivatives in the synthesis of novel phosphoranes. These compounds demonstrate significant chemoselective reactions and are potential intermediates for further chemical transformations (Afshar & Islami, 2009).

  • Urea Derivatives in Organic Synthesis

    The reaction of ethyl iso-urea with various ketonic esters has been a subject of research, leading to the synthesis of several pyrimidines. These findings are crucial for the development of new organic compounds with potential applications in various industries (Basterfield & Powell, 1929).

Mechanistic Studies in Chemistry

  • Mechanistic Studies: The antitumor mechanism of certain urea derivatives has been studied using 1-(2-chloroethyl)-1-nitroso-3-(3-pyridylmethyl) urea Narom-oxide. These studies provide insights into the chemical interactions and potential applications of these compounds in cancer treatment (Miyahara, Sueyoshi, & Kamiya, 1985).

Synthesis of Heterocyclic Compounds

  • Heterocyclic Compound Synthesis: Research in heterocyclic chemistry has utilized urea derivatives for synthesizing nitrogen- and sulfur-containing heterocycles. These compounds have potential applications in pharmaceuticals and agrochemicals (Safonova & Levkovskaya, 1971).

Safety And Hazards

Chloroacetyl chloride is dangerous. It’s toxic if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage . It’s very toxic to aquatic life .

properties

IUPAC Name

2-chloro-N-(ethylcarbamoyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClN2O2/c1-2-7-5(10)8-4(9)3-6/h2-3H2,1H3,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPSCQIPXTHOTMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10367919
Record name 1-(2-Chloro-acetyl)-3-ethyl-urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10367919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloro-acetyl)-3-ethyl-urea

CAS RN

4791-24-6
Record name 1-(2-Chloro-acetyl)-3-ethyl-urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10367919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Chloro-acetyl)-3-ethyl-urea
Reactant of Route 2
Reactant of Route 2
1-(2-Chloro-acetyl)-3-ethyl-urea
Reactant of Route 3
Reactant of Route 3
1-(2-Chloro-acetyl)-3-ethyl-urea
Reactant of Route 4
Reactant of Route 4
1-(2-Chloro-acetyl)-3-ethyl-urea
Reactant of Route 5
Reactant of Route 5
1-(2-Chloro-acetyl)-3-ethyl-urea
Reactant of Route 6
1-(2-Chloro-acetyl)-3-ethyl-urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.